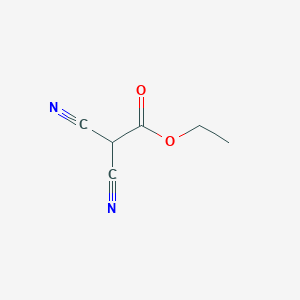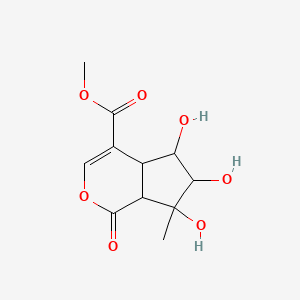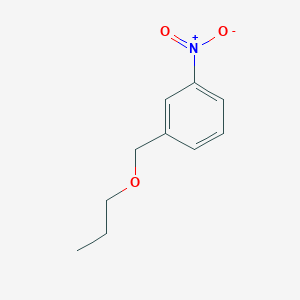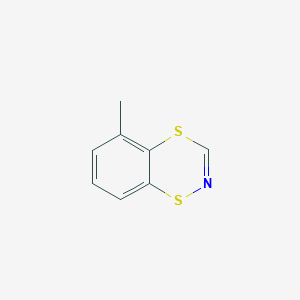
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione is a macrocyclic compound known for its unique structure and properties. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with various metal ions, making it valuable in a range of scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with specific reagents under controlled conditions. One common method includes the reaction with 4-chloro-2-methyl-phenoxyacetic acid . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield.
Analyse Des Réactions Chimiques
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione undergoes various chemical reactions, including complexation, protonation, and substitution reactions. It can form complexes with metal ions such as magnesium, calcium, and zinc . Common reagents used in these reactions include inorganic acids and metal salts. The major products formed from these reactions are typically metal-ligand complexes, which have significant applications in catalysis and material science.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used in the study of complexation reactions with metal ions and other molecules.
Biology: It serves as a ligand in biochemical studies, particularly in the hydrolysis of peptides.
Medicine: Its ability to form stable complexes with metal ions makes it useful in drug delivery systems and diagnostic imaging.
Mécanisme D'action
The mechanism of action of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione involves its ability to form stable complexes with metal ions. The ether and nitrogen atoms in the ring structure provide multiple binding sites for metal ions, facilitating the formation of stable complexes. These complexes can then participate in various chemical reactions, including catalysis and ion transport .
Comparaison Avec Des Composés Similaires
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione is unique due to its specific ring structure and the presence of both ether and nitrogen atoms. Similar compounds include:
1,10-Diaza-18-crown-6: Another crown ether with a similar structure but different binding properties.
Kryptofix 22: Known for its strong complexation abilities with metal ions.
7,16-Diaza-18-crown-6: A related compound with similar applications in complexation and catalysis.
These compounds share some properties with this compound but differ in their specific binding affinities and applications.
Propriétés
| 74229-38-2 | |
Formule moléculaire |
C12H20N2O7 |
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione |
InChI |
InChI=1S/C12H20N2O7/c15-10-7-20-9-12(17)21-8-11(16)14-2-4-19-6-5-18-3-1-13-10/h1-9H2,(H,13,15)(H,14,16) |
Clé InChI |
WMLJQOKJKBLQHQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCNC(=O)COC(=O)COCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)


